molecular formula C14H9N3OS B13936521 2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one

2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one

Cat. No.: B13936521
M. Wt: 267.31 g/mol
InChI Key: SSHHJFJADQCCTM-UHFFFAOYSA-N
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Description

2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one is a heterocyclic compound that contains both imidazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) and requires a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one is unique due to its combined structural features of both imidazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

2-phenyl-[1,2,4]thiadiazolo[4,5-a]benzimidazol-1-one

InChI

InChI=1S/C14H9N3OS/c18-14-16-12-9-5-4-8-11(12)15-13(16)19-17(14)10-6-2-1-3-7-10/h1-9H

InChI Key

SSHHJFJADQCCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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